3-nitro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide
Overview
Description
3-nitro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide is an organic compound that features a nitro group, a pyrrole ring, and a benzenecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of 1,4-phenylenediamine with chloroacetone, followed by cyclization with dimethylformamide dimethylacetal or triethyl orthoformate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide undergoes various chemical reactions, including:
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Scientific Research Applications
3-nitro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors.
Biological Research: It is used as a probe to study the interactions of nitroaromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of 3-nitro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-nitro-4-phenyl-1H-pyrrole: This compound shares the nitro and pyrrole moieties but lacks the benzenecarboxamide group.
4-(1H-pyrrol-1-yl)benzoic acid: This compound contains the pyrrole and benzoic acid moieties but lacks the nitro group.
Uniqueness
3-nitro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide is unique due to the combination of its nitro, pyrrole, and benzenecarboxamide groups, which confer distinct electronic and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-nitro-N-(4-pyrrol-1-ylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-17(13-4-3-5-16(12-13)20(22)23)18-14-6-8-15(9-7-14)19-10-1-2-11-19/h1-12H,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOYUZMJRNCSGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301252243 | |
Record name | 3-Nitro-N-[4-(1H-pyrrol-1-yl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301252243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383146-07-4 | |
Record name | 3-Nitro-N-[4-(1H-pyrrol-1-yl)phenyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=383146-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitro-N-[4-(1H-pyrrol-1-yl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301252243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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